Rinzimetostat

EZH1 bypass compensation prostate cancer PRC2 inhibitor resistance

Researchers studying PRC2-mediated epigenetic regulation face resistance to catalytic EZH2 inhibitors, particularly in prostate cancer models with Y666N mutations or EZH1 upregulation. Rinzimetostat (ORIC-944) provides a mechanistically distinct solution as an allosteric EED binder that inhibits PRC2 irrespective of EZH1/EZH2 catalytic subunit status. - Cellular H3K27me3 IC50: 26.6 nM (~15x more potent than tazemetostat) - Maintains activity in EZH2 Y666N mutant cells where EZH2 inhibitors fail - Clinical half-life: ~20 hours supports once-daily dosing - Phase 1b safety: predominantly Grade 1 AEs; no secondary malignancy signals

Molecular Formula C26H25FN6O
Molecular Weight 456.5 g/mol
CAS No. 2369769-29-7
Cat. No. B15585759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRinzimetostat
CAS2369769-29-7
Molecular FormulaC26H25FN6O
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H25FN6O/c1-16-10-17(14-32(2)3)4-5-19(16)22-13-30-26(33-15-18(11-28)31-25(22)33)29-12-21-20-8-9-34-24(20)7-6-23(21)27/h4-7,10,13,15H,8-9,12,14H2,1-3H3,(H,29,30)
InChIKeyFLCIOLFIDGTRCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rinzimetostat: Next-Generation PRC2 EED Inhibitor for Prostate Cancer


Rinzimetostat (formerly ORIC-944, CAS 2369769-29-7, molecular formula C26H25FN6O, MW 456.51) is a potent, selective, orally bioavailable allosteric inhibitor targeting the EED subunit of polycomb repressive complex 2 (PRC2) [1]. Unlike orthosteric EZH2 catalytic inhibitors, rinzimetostat binds the EED regulatory subunit to allosterically inhibit PRC2 methyltransferase activity, with an EED binding EC50 of 106 pM and biochemical PRC2 EC50 of 16.7 nM . The compound is currently in Phase 1b clinical development for metastatic castration-resistant prostate cancer (mCRPC) in combination with androgen receptor pathway inhibitors [2].

Why Related PRC2 Inhibitors Cannot Substitute for Rinzimetostat


PRC2 inhibition can be achieved through two distinct druggable subunits: orthosteric inhibition of the EZH2 catalytic SET domain (e.g., tazemetostat, mevrometostat) or allosteric inhibition of the EED regulatory subunit (rinzimetostat). Preclinical studies demonstrate that EZH2 inhibitor resistance may develop via EZH1 paralog compensation or acquired mutations in EZH2, rendering orthosteric inhibitors ineffective [1]. Rinzimetostat's EED-targeting mechanism maintains potent inhibition of PRC2 complexes containing either EZH1 or EZH2 as the enzymatic subunit, whereas EZH2-selective or EZH1/2 dual inhibitors show substantially reduced activity against EZH1-containing complexes [2]. Furthermore, rinzimetostat retains full inhibitory activity against clinically reported EZH2 inhibitor-acquired resistance mutations (EZH2 Y666N) and dual EZH1/2 inhibitor resistance mutations (EED-H213R), while orthosteric inhibitors lose potency in these contexts [2]. For research requiring sustained PRC2 pathway inhibition without bypass compensation, rinzimetostat is mechanistically non-substitutable with EZH2 catalytic inhibitors.

Rinzimetostat Differential Evidence Guide


PRC2 Complex Selectivity vs. Tazemetostat

Rinzimetostat retained full antitumor activity in prostate cancer cells engineered to overexpress EZH1, while both the EZH2-selective inhibitor mevrometostat and the FDA-approved EZH2 inhibitor tazemetostat exhibited substantially diminished potency in the same model [1]. This demonstrates that rinzimetostat's EED-targeting mechanism effectively blocks PRC2 activity regardless of which enzymatic subunit (EZH1 or EZH2) is present in the complex [2].

EZH1 bypass compensation prostate cancer PRC2 inhibitor resistance

H3K27me3 Suppression in Acquired Resistance Mutations

Rinzimetostat maintained full inhibition of H3K27 trimethylation (H3K27me3) in prostate cancer cells expressing the clinically reported EZH2 inhibitor-acquired resistance mutation EZH2 Y666N, whereas EZH2 inhibitors failed to reduce H3K27me3 levels in this mutant context [1]. This represents a direct functional differentiation where rinzimetostat circumvents a known clinical resistance liability of EZH2 catalytic inhibitors.

acquired resistance mutation EZH2 Y666N H3K27me3 inhibition

Cellular H3K27me3 Reduction in Prostate Cancer Cells

In prostate cancer cells expressing the acquired resistance mutation EED-H213R—which is associated with clinical resistance to dual EZH1/2 inhibitors—rinzimetostat equally inhibited H3K27me3 in both mutant and wild-type settings, while an EZH1/2 dual inhibitor lost activity [1]. This demonstrates that rinzimetostat's allosteric binding mode on EED is unaffected by a mutation that ablates the activity of compounds targeting both EZH1 and EZH2 catalytic domains.

EED-H213R mutation dual EZH1/2 inhibitor resistance H3K27me3

Clinical Safety and Tolerability Profile

Rinzimetostat exhibits picomolar binding affinity to the EED subunit with an EC50 of 106 pM and a biochemical PRC2 complex inhibition EC50 of 16.7 nM . In a cellular context, rinzimetostat demonstrates an H3K27me3 IC50 of 26.6 nM in Pfeiffer cells (ELISA format), confirming target engagement and downstream pathway suppression . By comparison, tazemetostat, an FDA-approved EZH2 inhibitor, exhibits peptide assay IC50 of 11 nM and nucleosome assay IC50 of 16 nM for EZH2, but with substantially weaker EZH1 inhibition (IC50 392 nM), leaving the EZH1 bypass pathway open [1].

EED binding PRC2 inhibition biochemical potency

Radiographic Progression-Free Survival vs. Standard of Care

In the Phase 1b dose exploration cohort (N=20 patients with metastatic castration-resistant prostate cancer), rinzimetostat in combination with apalutamide or darolutamide demonstrated broad and deep PSA responses, with 55% of patients achieving a PSA50 response rate (confirmed in 40%) and 20% achieving a PSA90 response rate (all confirmed) [1]. The safety profile was compatible with long-term dosing, with the vast majority of treatment-related adverse events being Grade 1 or 2 in severity, only one Grade 3 TRAE, and no Grade 4 or Grade 5 adverse events attributed to study drugs [1].

mCRPC PSA50 response Phase 1b clinical trial

Pharmacokinetic Half-Life and Once-Daily Dosing Advantage

Rinzimetostat has shown no malignancies in animal toxicity studies, a point emphasized by ORIC Pharmaceuticals in response to safety concerns surrounding EZH2 inhibitors [1]. Tazemetostat (Tazverik) was voluntarily withdrawn from the U.S. market by Ipsen following identification of secondary hematologic malignancy concerns in a confirmatory study [2]. Analysts note that rinzimetostat's EED-targeting mechanism is mechanistically distinct from tazemetostat's EZH2 catalytic inhibition, and the preclinical toxicology data support a differentiated safety profile [2].

safety differentiation secondary malignancy animal toxicology

Rinzimetostat Application Scenarios


EZH2-Inhibitor Resistance-Breaking Strategies

Rinzimetostat is the preferred PRC2 inhibitor for prostate cancer research models where EZH2 inhibitor resistance is either intrinsic (EZH1 overexpression) or acquired (EZH2 Y666N mutation). Unlike mevrometostat and tazemetostat, rinzimetostat retains full antitumor activity and H3K27me3 inhibition in these resistance contexts, making it the mechanistically required compound for studies investigating bypass compensation or resistance mechanisms [1].

Combination ARPI Therapy in Castration-Resistant Prostate Cancer

Preclinical studies demonstrate that rinzimetostat is synergistic with androgen receptor pathway inhibitors (ARPIs) including apalutamide and darolutamide in multiple prostate cancer models representing both ARPI-sensitive and ARPI-resistant disease [1]. This synergy is supported by Phase 1b clinical data showing 55% PSA50 response rates in mCRPC patients receiving rinzimetostat plus ARPI combinations, with ctDNA reductions observed across all dose levels [2].

Cellular H3K27me3 Reduction Benchmarking

Rinzimetostat is uniquely positioned for research involving the EED-H213R acquired resistance mutation, which confers clinical resistance to dual EZH1/2 inhibitors. Rinzimetostat equally inhibits H3K27me3 in both mutant and wild-type cells expressing this mutation, whereas EZH1/2 dual inhibitors lose activity [1]. This makes rinzimetostat the only viable PRC2 inhibitor for studies requiring sustained pathway inhibition in this resistance context.

Clinical Translation in Post-Abiraterone mCRPC

For laboratories conducting extended in vivo studies where secondary malignancy development could confound experimental interpretation, rinzimetostat offers a differentiated safety profile. Preclinical animal toxicology studies have shown no malignancies, distinguishing it from tazemetostat, which was associated with secondary hematologic malignancies in clinical studies [1]. This cleaner safety profile supports rinzimetostat's selection for chronic dosing experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rinzimetostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.